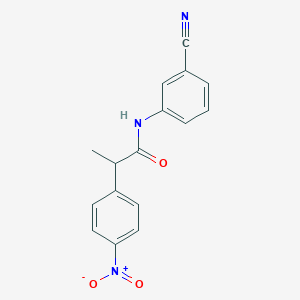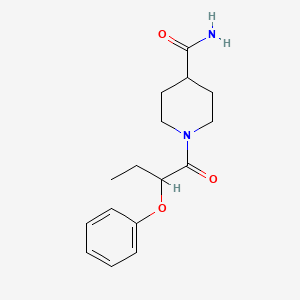![molecular formula C15H21FN2O5 B4077742 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate](/img/structure/B4077742.png)
1-[3-(4-fluorophenoxy)propyl]piperazine oxalate
説明
1-[3-(4-fluorophenoxy)propyl]piperazine oxalate, also known as flupentixol, is a chemical compound that belongs to the class of antipsychotic drugs. This compound is widely used in scientific research to study the mechanism of action and physiological effects of antipsychotic drugs.
作用機序
Flupentixol acts as a dopamine receptor antagonist, specifically blocking the D2 receptor subtype. This leads to a decrease in the activity of dopamine neurons in the brain, which is thought to be responsible for the antipsychotic effects of the drug. Flupentixol also has some affinity for other receptors, including serotonin and adrenergic receptors.
Biochemical and Physiological Effects:
Flupentixol has a number of biochemical and physiological effects. It has been shown to decrease the activity of dopamine neurons in the brain, which is thought to be responsible for its antipsychotic effects. Flupentixol also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects. In addition, 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate has been shown to have some sedative and antiemetic effects.
実験室実験の利点と制限
Flupentixol is a widely used antipsychotic drug in scientific research, and it has a number of advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of dopamine receptors in the brain. Flupentixol is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one limitation of 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate is that it has a relatively low affinity for dopamine receptors compared to other antipsychotic drugs, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate. One area of research is the development of new antipsychotic drugs that have improved efficacy and fewer side effects than current drugs. Another area of research is the investigation of the role of dopamine receptors in other neurological disorders, such as Parkinson's disease and addiction. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-[3-(4-fluorophenoxy)propyl]piperazine oxalate, which could lead to improved dosing strategies and better patient outcomes.
科学的研究の応用
Flupentixol is widely used in scientific research to study the mechanism of action and physiological effects of antipsychotic drugs. It is used to investigate the role of dopamine receptors in the brain and the effects of dopamine receptor antagonists on behavior. Flupentixol is also used in studies of the pharmacokinetics and pharmacodynamics of antipsychotic drugs.
特性
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.C2H2O4/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;3-1(4)2(5)6/h2-5,15H,1,6-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBWWSHLQGWZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077673.png)

![1-[2-(4-nitrophenyl)propanoyl]azepane](/img/structure/B4077679.png)
![2-(1,3-benzodioxol-5-yloxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4077688.png)

![3-methoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4077709.png)
![N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate](/img/structure/B4077716.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)

![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}piperazine oxalate](/img/structure/B4077746.png)

![N-1-adamantyl-2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077751.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4077767.png)